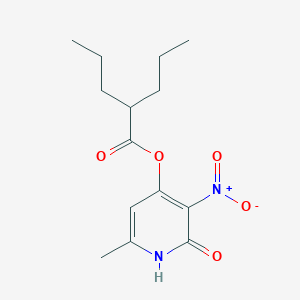![molecular formula C19H19N3O2S B2601938 Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1797267-18-5](/img/structure/B2601938.png)
Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been confirmed by 1H and 13C NMR . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds based on the benzo[d]thiazol scaffold, such as benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have been identified as promising anti-mycobacterial chemotypes. A study synthesized and tested thirty-six structurally diverse benzo[d]thiazole-2-carboxamides for their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds demonstrated significant anti-mycobacterial potential, with MICs in the low μM range, indicating their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).
Anticancer Applications
Another area of application is in the development of novel bioactive heterocycles for anticancer research. For instance, the synthesis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone from 3-(piperidin-4-yl)benzo[d]isoxazole was evaluated for antiproliferative activity, showcasing the potential of benzo[d]thiazol derivatives in cancer treatment (Prasad et al., 2018).
Drug Discovery and Chemical Synthesis
Benzo[d]thiazol derivatives also serve as valuable building blocks in drug discovery and chemical synthesis. The efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, highlighting their utility as versatile intermediates for further chemical modifications to explore a wide range of bioactivities (Durcik et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit hiv-1 reverse transcriptase (rt) and exhibit antimicrobial activities .
Mode of Action
Related compounds have shown to inhibit hiv-1 rt through a non-competitive inhibition mechanism . This suggests that Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been found to interfere with the replication of hiv-1 by inhibiting the rt enzyme . This could potentially lead to a decrease in viral load and an increase in CD4 cell count.
Result of Action
Related compounds have shown to inhibit the replication of hiv-1, leading to a decrease in viral load . This suggests that this compound might have similar effects.
Orientations Futures
Benzothiazole derivatives, including “Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone”, have shown promising results in anti-tubercular activity . Future research could focus on improving the synthesis methods, studying the structure-activity relationships in more detail, and exploring their potential in other therapeutic areas.
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-5-4-8-17(20-13)24-14-9-11-22(12-10-14)19(23)18-21-15-6-2-3-7-16(15)25-18/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLRTEITGMEAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2601857.png)
![Methyl 2-[2-(4-piperidin-1-ylsulfonylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2601859.png)
![(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2601860.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride](/img/structure/B2601861.png)

![Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate](/img/structure/B2601864.png)



![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)

![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)
